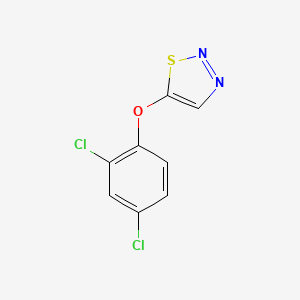

2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether

Description

Properties

IUPAC Name |

5-(2,4-dichlorophenoxy)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2OS/c9-5-1-2-7(6(10)3-5)13-8-4-11-12-14-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXJBVVFTMKOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=CN=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether typically involves the reaction of 2,4-dichlorophenol with a thiadiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its biological activity.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes. In the case of its anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

2-{[4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetanilide

- Key Differences : The 3,4-dichlorophenyl substituent (vs. 2,4-dichlorophenyl) and a sulfanyl acetanilide group replace the ether linkage.

- Biological Activity : Demonstrated potent HIV-1 inhibition (EC₅₀ = 0.82 µM), attributed to the sulfanyl acetanilide moiety enhancing binding to viral targets .

- Implication : Substitution patterns on the phenyl ring (2,4 vs. 3,4) and functional groups (ether vs. sulfanyl) critically influence antiviral efficacy.

3-(4-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid ethyl ester

- Key Differences : The thiadiazole is a 1,2,4 isomer (vs. 1,2,3), with a 4-chlorophenyl group and an ethyl ester.

- Physicochemical Properties : Molecular weight = 268.72 g/mol; solubility in organic solvents (e.g., DMSO) due to the ester group .

- Implication : Thiadiazole isomerism (1,2,3 vs. 1,2,4) affects electronic properties and metabolic stability, impacting drug design.

2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl isopropyl ether

- Key Differences : Replaces the thiadiazole with a 1,2,3,4-tetrazole ring and includes an isopropyl ether.

- Implication : Tetrazole rings offer different hydrogen-bonding capabilities compared to thiadiazoles, influencing bioactivity and pharmacokinetics.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|

| 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether | Not provided | Likely lipophilic | Ether, 1,2,3-thiadiazole |

| 3-(4-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid ethyl ester | 268.72 | DMSO-soluble | Ester, 1,2,4-thiadiazole |

| 2-{[4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetanilide | Not provided | Moderate polarity | Sulfanyl, acetanilide |

Biological Activity

2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is a heterocyclic compound belonging to the thiadiazole family. Its unique structure, characterized by the presence of dichlorophenyl and thiadiazole components, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is . The compound features a thiadiazole ring that includes two nitrogen atoms and one sulfur atom. The dichlorophenyl group at the 2 and 4 positions enhances its chemical reactivity and biological potential.

The primary target of this compound is cytokinin oxidase/dehydrogenase (CKX) . By inhibiting CKX, the compound affects cytokinin degradation pathways, leading to increased cytokinin activity within biological systems. This mechanism is crucial for its role in modulating plant growth regulators and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various microorganisms. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Demonstrated antifungal activity against Candida albicans and Aspergillus niger.

Antiviral Activity

The compound has been investigated for its potential antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in its antibacterial activity.

Anticancer Activity

This compound has shown promising results in anticancer studies. For example:

- Cell Lines : It demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately , comparable to established chemotherapeutic agents like Doxorubicin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 1.0 |

| Doxorubicin | MCF-7 | 0.5 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating cytokine levels and reducing inflammation markers in vitro. This activity further supports its potential use in therapeutic applications.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

- Electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency.

- Electron-donating groups may improve anticancer and antioxidant activities.

Case Studies

Several studies have explored the biological activities of thiadiazole derivatives similar to this compound:

-

Antimicrobial Efficacy : A study demonstrated that thiadiazole derivatives exhibited enhanced activity against drug-resistant strains of bacteria and fungi.

- Example: A derivative showed an EC50 value of against Phytophthora infestans, indicating strong antifungal potential.

-

Anticancer Potential : Another study highlighted the effectiveness of various substituted thiadiazoles against different cancer cell lines.

- Findings indicated that compounds with specific substitutions at the para position significantly increased anticancer activity.

Q & A

Q. What are the optimal synthetic routes for 2,4-dichlorophenyl 1,2,3-thiadiazol-5-yl ether, and how can reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, coupling 2,4-dichlorophenol with 5-chloro-1,2,3-thiadiazole under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours achieves moderate yields (40–60%). Catalytic additives like phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance reactivity . Side reactions, such as hydrolysis of the thiadiazole ring, can reduce yield; thus, anhydrous conditions and inert atmospheres (N₂/Ar) are critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) identifies aromatic protons (δ 7.3–7.8 ppm for dichlorophenyl) and thiadiazole protons (δ 8.1–8.5 ppm). ¹³C NMR confirms ether linkage (C-O-C at ~160 ppm) and thiadiazole carbons (120–140 ppm).

- FT-IR : Peaks at 1240–1280 cm⁻¹ (C-O-C stretching) and 680–720 cm⁻¹ (C-S in thiadiazole).

- Mass Spectrometry : ESI-MS or GC-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 287–289 for Cl isotopes) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?

Methodological Answer: Discrepancies in bioactivity (e.g., antifungal IC₅₀ values) often stem from variations in assay protocols. Standardize:

- Test Organisms : Use ATCC-strain fungi (e.g., Candida albicans ATCC 10231) to ensure consistency.

- Solvent Controls : DMSO concentrations should not exceed 1% (v/v) to avoid cytotoxicity artifacts.

- Dose-Response Curves : Use 8–10 concentration points and validate with positive controls (e.g., fluconazole). Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can identify significant outliers .

Q. What strategies improve the environmental stability of this compound in agrochemical applications?

Methodological Answer: Degradation under UV light or microbial action is a key limitation. Mitigation strategies:

- Microencapsulation : Use biodegradable polymers (e.g., polylactic acid) to slow hydrolysis.

- Additives : Incorporate UV stabilizers (e.g., benzophenone derivatives at 0.1–0.5% w/w) to reduce photolysis.

- Soil Compatibility : Pre-test adsorption coefficients (Kd) in loam, clay, or sandy soils to optimize formulation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

- Core Modifications : Replace the thiadiazole ring with 1,2,4-triazole to assess antifungal selectivity.

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the phenyl ring to enhance electrophilicity and target binding.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict bond dissociation energies and docking simulations (AutoDock Vina) to map interactions with fungal cytochrome P450 enzymes .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate synergistic effects with commercial fungicides?

Methodological Answer:

- Checkerboard Assay : Test combinations with azoles (e.g., tebuconazole) at sub-inhibitory concentrations. Calculate fractional inhibitory concentration indices (FICI): FICI ≤0.5 indicates synergy.

- Field Trials : Apply compound mixtures at 50–100 ppm in randomized plots with triplicates. Monitor disease incidence (e.g., wheat rust) over 3–4 weeks and compare to single-agent treatments .

Q. What analytical workflows are recommended for detecting degradation products in environmental samples?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges for water/soil extracts.

- HPLC-MS/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% formic acid). Monitor for dechlorinated products (m/z 253–255) and hydroxylated metabolites .

Stability and Toxicity

Q. What are the key metabolic pathways leading to mammalian toxicity, and how can they be mitigated?

Methodological Answer:

- Cytochrome P450 Metabolism : Liver microsome assays (e.g., rat S9 fraction) identify oxidative metabolites. Glutathione conjugation (via GST enzymes) may reduce reactive intermediates.

- Toxicity Screening : Use in vitro models (HepG2 cells) for IC₅₀ determination and Ames tests for mutagenicity. Substituent modifications (e.g., replacing Cl with -CF₃) can lower toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.